molecular formula C24BF20Li B3121113 Lithium tetrakis(pentafluorophenyl)borate CAS No. 2797-28-6

Lithium tetrakis(pentafluorophenyl)borate

Cat. No.: B3121113
CAS No.: 2797-28-6
M. Wt: 686 g/mol
InChI Key: WTTFKRRTEAPVBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium tetrakis(pentafluorophenyl)borate involves combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. This reaction yields the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates as a white solid in the form of an etherate :

(C6F5)3B+Li(C6F5)[Li(OEt2)3][B(C6F5)4](C_6F_5)_3B + Li(C_6F_5) \rightarrow [Li(OEt_2)_3][B(C_6F_5)_4] (C6​F5​)3​B+Li(C6​F5​)→[Li(OEt2​)3​][B(C6​F5​)4​]

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then crystallized, filtered, and dried to obtain the pure this compound .

Chemical Reactions Analysis

Types of Reactions: Lithium tetrakis(pentafluorophenyl)borate primarily undergoes substitution reactions. It is used to prepare cationic transition metal complexes through reactions with metal halides :

LiB(C6F5)4+MLnClLiCl+[MLn]B(C6F5)4LiB(C_6F_5)_4 + ML_nCl \rightarrow LiCl + [ML_n]B(C_6F_5)_4 LiB(C6​F5​)4​+MLn​Cl→LiCl+[MLn​]B(C6​F5​)4​

Common Reagents and Conditions: Common reagents used in these reactions include metal halides and trityl reagents. The reactions are typically carried out in ether solvents under controlled temperatures to ensure the stability of the products .

Major Products: The major products formed from these reactions are cationic transition metal complexes and trityl reagents, which are useful activators of Lewis-acid catalysts .

Scientific Research Applications

Chemistry: In chemistry, lithium tetrakis(pentafluorophenyl)borate is used as a coordinating counter anion in electrochemical reactions. It enhances the acidity or solubility of transition metal catalysts .

Biology and Medicine: While its applications in biology and medicine are limited, its role in enhancing the performance of catalysts can indirectly benefit pharmaceutical synthesis and other biological processes .

Industry: In the industrial sector, this compound is used as a catalyst in the Baeyer-Villiger oxidation of cycloalkanones to obtain lactones in the presence of aqueous hydrogen peroxide and oxalic acid. It is also an activator in the synthesis of poly(norbornene ester)s .

Mechanism of Action

Comparison with Similar Compounds

  • Sodium tetrakis(pentafluorophenyl)borate
  • Potassium tetrakis(pentafluorophenyl)borate
  • Tris(pentafluorophenyl)boron

Comparison: Lithium tetrakis(pentafluorophenyl)borate is unique due to its lithium cation, which forms a tetrahedral complex with ether molecules. This structure provides distinct solubility and stability properties compared to its sodium and potassium counterparts . Additionally, the lithium salt is particularly effective in forming stable cationic complexes, making it a preferred choice in certain catalytic applications .

Properties

IUPAC Name

lithium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFKRRTEAPVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24BF20Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Pentafluorophenyllithium prepared from bromopentafluorobenzene (152 mmol) and butyllithium (152 mmol), was reacted with 45 mmol of boron trichlorode in hexane to obtain tris(pentafluorophenyl)boron as a white solid product. The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with pentafluorophenyllithium (41 mmol) to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The obtained tris(pentafluorophenyl)boron (41 mmol) was reacted with an ether solution of pentafluorophenyllithium (41 mmol) in hexane, to isolate lithium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentafluorophenyllithium
Quantity
41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of pentafluorobenzene (4.40 g, 26.2 mmol) and diethyl ether (50 ml) was added dropwise a 20 wt. % sec-butyllithium/hexane solution (7.98 g, 25.0 mmol) while keeping the temperature of the reaction mixture at -55° to -65° C., and, after the completion of dropwise addition, the mixture was stirred for about 0.5 hours while keeping the temperature at -25°-50° C. Thereafter, a 20.0 wt. % tris(pentafluorophenyl)borane/toluene solution (63.8 g, 25.0 mmol was mixed while keeping the temperature of the reaction mixture at -25° to -40° C., which was stirred for 30 minutes at the same temperature and then the temperature was raised to room temperature. From the solution of lithium tetrakis(pentafluorophenyl)borate thus obtained, diethyl ether was removed by distillation and the organic layer was washed thrice with 20 mL of water. After combining the aqueous layers, 1.1 equivalent to the boron source of an aqueous solution of N,N-dimethylanilinium chloride was reacted with the aqueous layer to deposit white crystals. The crystals obtained were filtered, washed with water and then dried under vacuum to obtain N,N-dimethuylanilinium tetrakis(pentafluorophenyl)borate in 96.1% yield. When determining the purity by means of 1H and 19F NMR using pentafluorotoluene as an internal standard material, it showed 98% or higher.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sec-butyllithium hexane
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tris(pentafluorophenyl)borane toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Lithium tetrakis(pentafluorophenyl)borate in organic synthesis?

A1: this compound, often denoted as LiB(C6F5)4, serves as a potent catalyst for Friedel-Crafts benzylation reactions. [, ] These reactions involve the attachment of a benzyl group (C6H5CH2-) to an aromatic ring, a fundamental transformation in organic chemistry. Notably, LiB(C6F5)4 demonstrates remarkable catalytic activity even in the presence of Magnesium Oxide (MgO). []

Q2: Can this compound catalyze reactions involving substrates with sensitive functional groups?

A2: Yes, research has shown that LiB(C6F5)4 effectively catalyzes the benzylation of alcohols even when they possess alkali-labile substituents. [, ] This means functional groups sensitive to basic conditions, like halogens, esters, and ketones, remain unaffected during the reaction. This selectivity is crucial for synthesizing complex molecules with multiple functional groups.

Q3: How does the presence of Lithium Triflate (LiOTf) affect the catalytic activity of LiB(C6F5)4?

A3: While LiB(C6F5)4 alone can catalyze benzylation reactions, the coexistence of LiOTf significantly enhances its efficacy. [, ] This synergistic effect leads to improved yields of benzyl ethers, highlighting the importance of reaction condition optimization for maximizing catalytic activity.

Q4: How does this compound act as a cocatalyst in olefin polymerization?

A4: LiB(C6F5)4 plays a crucial role as a cocatalyst in Ziegler-Natta α-olefin polymerization. [] When paired with organometallic complexes like dimethylzirconocene, it facilitates the production of polyethylene (PE) and polypropylene (PP). The specific interaction mechanism with the metal center and the impact on polymerization kinetics are areas of ongoing research.

Q5: Are there any structural studies available for this compound?

A5: Yes, crystallographic studies have revealed that this compound can form complexes with solvent molecules like diethyl ether [] and benzene. [] These structures provide valuable insights into the coordination chemistry of LiB(C6F5)4 and its potential interactions with other molecules.

Q6: Beyond its catalytic applications, has this compound been used in other research areas?

A6: LiB(C6F5)4 has proven valuable in stabilizing reactive intermediates. For instance, it facilitated the isolation and characterization of a base-stabilized fluoroborylene radical cation. [] This demonstrates the utility of LiB(C6F5)4 in exploring the chemistry of highly reactive species.

Q7: What are the safety considerations when working with this compound?

A7: As with all laboratory chemicals, appropriate safety precautions are essential. This compound should be stored in a dry, dark, and cool environment, away from oxidants, acids, and bases. [, ] Always refer to the material safety data sheet (MSDS) before handling.

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